molecular formula C23H19N3O6S3 B2779897 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877642-67-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No. B2779897
CAS RN: 877642-67-6
M. Wt: 529.6
InChI Key: XXAXTCAIMKJPDQ-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C23H19N3O6S3 and its molecular weight is 529.6. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on thiophene derivatives, such as the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, explores their reactivity towards different nitrogen nucleophiles to yield various heterocyclic derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These findings demonstrate the versatility of thiophene derivatives in synthesizing a wide range of biologically active heterocycles, offering potential pathways for developing new therapeutic agents (Mohareb et al., 2004).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds related to thiadiazoles, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, highlight the potential of thiophene and thiadiazole derivatives in antimicrobial research, showing varying degrees of potency against tuberculosis (Gezginci et al., 1998).

Antibacterial Agents

A novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings underline the significance of thiophene and thiadiazole derivatives in developing new antibacterial agents, highlighting their potential in addressing antibiotic resistance (Palkar et al., 2017).

Nitric Oxide Synthase Inhibition

Thiadiazoline and pyrazoline derivatives, incorporating thiophene moieties, have been studied for their inhibitory activities against nitric oxide synthase (NOS), particularly the neuronal and inducible isoforms. These studies provide insight into the therapeutic potential of these compounds in diseases associated with excessive nitric oxide production (Arias et al., 2018).

Synthetic Medicinal Chemistry

Benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological properties, making them valuable tools in synthetic medicinal chemistry. Research into new benzo[b]thiophene derivatives, such as thiadiazoles and pyrazoles, has shown potent antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in drug development (Isloor et al., 2010).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S3/c1-13(2)31-15-7-5-14(6-8-15)21(29)32-18-11-30-16(10-17(18)27)12-34-23-26-25-22(35-23)24-20(28)19-4-3-9-33-19/h3-11,13H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXTCAIMKJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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